molecular formula C21H20N6O4S2 B11447350 N-((4-(4-ethoxyphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide

N-((4-(4-ethoxyphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide

Cat. No.: B11447350
M. Wt: 484.6 g/mol
InChI Key: DSTFKZHLJXHZNE-UHFFFAOYSA-N
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Description

N-{[4-(4-ETHOXYPHENYL)-5-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}FURAN-2-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including an ethoxyphenyl group, a thiazolylcarbamoyl group, a triazolyl group, and a furan-2-carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(4-ETHOXYPHENYL)-5-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}FURAN-2-CARBOXAMIDE typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the thiazolylcarbamoyl intermediate: This can be achieved by reacting 2-aminothiazole with an appropriate isocyanate under mild conditions.

    Synthesis of the triazolyl intermediate: This involves the cyclization of a hydrazine derivative with an appropriate nitrile.

    Coupling of intermediates: The thiazolylcarbamoyl intermediate is then coupled with the triazolyl intermediate using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Introduction of the furan-2-carboxamide group: This step involves the reaction of the coupled intermediate with furan-2-carboxylic acid under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment, purification techniques such as column chromatography, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(4-ETHOXYPHENYL)-5-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}FURAN-2-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-{[4-(4-ETHOXYPHENYL)-5-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}FURAN-2-CARBOXAMIDE has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Organic Synthesis: Utilized as a building block for the synthesis of more complex molecules.

    Materials Science:

Mechanism of Action

The mechanism of action of N-{[4-(4-ETHOXYPHENYL)-5-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(4-METHOXYPHENYL)-5-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}FURAN-2-CARBOXAMIDE
  • N-{[4-(4-PROPYLOXYPHENYL)-5-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}FURAN-2-CARBOXAMIDE

Uniqueness

N-{[4-(4-ETHOXYPHENYL)-5-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}FURAN-2-CARBOXAMIDE is unique due to the presence of the ethoxyphenyl group, which may impart specific electronic and steric properties that influence its reactivity and interactions with molecular targets. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.

Properties

Molecular Formula

C21H20N6O4S2

Molecular Weight

484.6 g/mol

IUPAC Name

N-[[4-(4-ethoxyphenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide

InChI

InChI=1S/C21H20N6O4S2/c1-2-30-15-7-5-14(6-8-15)27-17(12-23-19(29)16-4-3-10-31-16)25-26-21(27)33-13-18(28)24-20-22-9-11-32-20/h3-11H,2,12-13H2,1H3,(H,23,29)(H,22,24,28)

InChI Key

DSTFKZHLJXHZNE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=NC=CS3)CNC(=O)C4=CC=CO4

Origin of Product

United States

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